

In Vitro Sensitivity of Cancer Cell Lines to Afuresertib: A Technical Guide

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Compound of Interest

Compound Name: Afuresertib

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Introduction

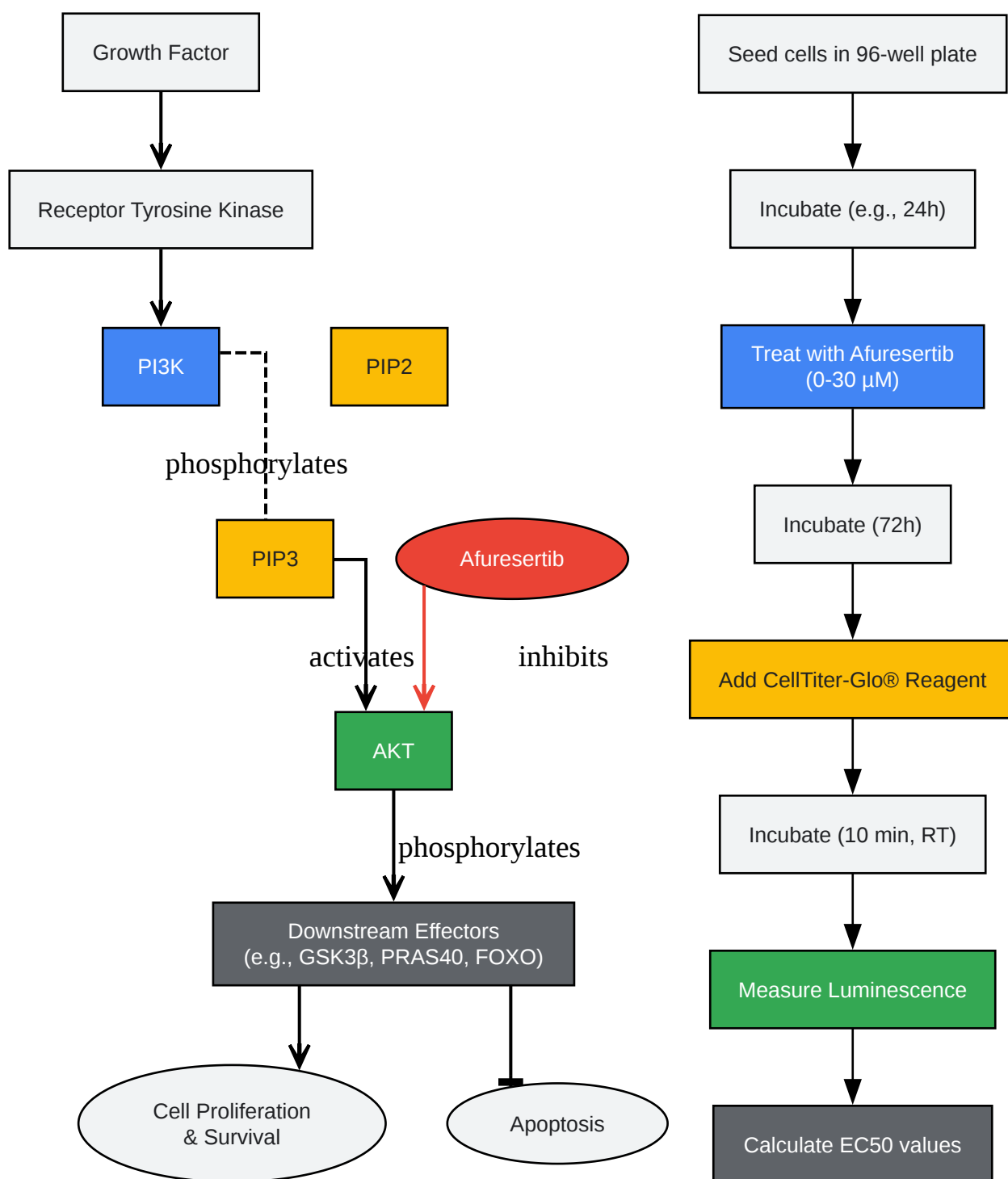
Afuresertib (GSK2110183) is a potent and orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in a wide range of human cancers, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy. [1][3] **Afuresertib**, by targeting all three isoforms of AKT (AKT1, AKT2, and AKT3), represents a promising therapeutic strategy for cancers dependent on this pathway.[2] This technical guide provides a comprehensive overview of the in vitro sensitivity of various cancer cell lines to **Afuresertib**, detailing experimental methodologies and presenting key quantitative data to support further research and drug development efforts.

Mechanism of Action

Afuresertib is an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to the suppression of the PI3K/AKT signaling cascade, ultimately resulting in the induction of apoptosis and inhibition of cell proliferation in cancer cells with a dysregulated AKT pathway.[1][3]

Signaling Pathway Affected by Afuresertib

The primary signaling pathway inhibited by **Afuresertib** is the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including GSK3 β , PRAS40, and FOXO proteins, to promote cell growth and survival. **Afuresertib** blocks the kinase activity of AKT, thereby inhibiting the phosphorylation of these downstream effectors.



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